molecular formula C7H8O3S B1385929 4-Ethoxythiophene-2-carboxylic acid CAS No. 917980-53-1

4-Ethoxythiophene-2-carboxylic acid

Cat. No. B1385929
M. Wt: 172.2 g/mol
InChI Key: UFHALAIAJNMAIJ-UHFFFAOYSA-N
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Description

4-Ethoxythiophene-2-carboxylic acid is an organic compound with the molecular formula C7H8O3S . It incorporates a carboxyl functional group, CO2H .


Synthesis Analysis

The synthesis of thiophene derivatives, including 4-Ethoxythiophene-2-carboxylic acid, has been a subject of interest in recent years . Carboxylic acids can be synthesized from a variety of methods, including the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The carboxyl group in 4-Ethoxythiophene-2-carboxylic acid is planar due to the sp2 hybridization of the carbon and oxygen in the carbonyl group . This allows one of the lone pair electrons of the hydroxyl oxygen to conjugate with the pi system of the carbonyl group .


Chemical Reactions Analysis

The oxidation reaction of thiophene by hydroperoxyl radical is one of the known chemical reactions involving thiophene derivatives . Carboxylic acids, including 4-Ethoxythiophene-2-carboxylic acid, can undergo a variety of reactions, such as esterification, acyl chloride formation, and reduction with hydrides .


Physical And Chemical Properties Analysis

Carboxylic acids, including 4-Ethoxythiophene-2-carboxylic acid, are weak acids but are many orders of magnitude stronger than the corresponding alcohols . The acidity of the carboxyl group arises, at least in part, from the polar nature of the carbonyl group .

Scientific Research Applications

Biological Pathways of Siderophores

  • Scientific Field : Biology
  • Application Summary : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . They are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
  • Methods of Application : The article discusses the diverse classifications and biosynthetic pathways of siderophores .
  • Results or Outcomes : Siderophores play a role in regulating bioavailable iron levels. Their applications in medicine, agriculture, and environmental sciences include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .

Synthesis of Thiophene Derivatives

  • Scientific Field : Chemistry
  • Application Summary : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
  • Methods of Application : The article highlights recent and remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates .
  • Results or Outcomes : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Applications of Poly (3,4-ethylenedioxythiophene) (PEDOT)

  • Scientific Field : Material Science
  • Application Summary : PEDOT is the most promising derivative of PTh in terms of physical and chemical stability, conductivity, biocompatibility, and transparency .
  • Methods of Application : PEDOT is mostly paired with a polymer called polystyrene sulfonate (PSS) to enhance its molecular weight .
  • Results or Outcomes : The article does not provide specific results or outcomes for this application .

Catalytic Decarboxylative Transformations

  • Scientific Field : Organic Chemistry
  • Application Summary : Carboxylic acids, including those attached to non-aromatic sp2 or sp carbon, are broadly accessible and have been recognized as a highly adaptable starting material in organic synthesis . A large body of reactions of carboxylic acids are based on catalytic decarboxylative conversions .
  • Methods of Application : The article discusses the decarboxylative functionalizations that occur in the presence or absence of transition metal catalysts and/or under photoredox catalysis .
  • Results or Outcomes : The area of catalytic decarboxylative transformations has expanded significantly by utilizing various classes of carboxylic acids as the substrate .

Decarboxylation

  • Scientific Field : Organic Chemistry
  • Application Summary : Decarboxylation is most commonly encountered in the context of the loss of CO2 from beta-keto acids (and malonic acids) in the malonic ester synthesis and acetoacetic acid synthesis .
  • Methods of Application : The article covers decarboxylation, provides examples, and explains why decarboxylation happens readily with beta-keto acids but not with “normal” carboxylic acids .
  • Results or Outcomes : Beta-keto acids and gem-dicarboxylic acids are notorious CO2 emitters. When beta-keto acids are heated, they spontaneously lose CO2 to give a ketone .

Suprofen Production

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : Suprofen, which is produced from thiophene-2-carboxylic acid, is the active ingredient in some eye drops .
  • Methods of Application : The article does not provide specific methods of application for this use .
  • Results or Outcomes : The article does not provide specific results or outcomes for this application .

Ullmann Coupling Reactions

  • Scientific Field : Organic Chemistry
  • Application Summary : Copper(I) thiophene-2-carboxylate is a catalyst for Ullmann coupling reactions .
  • Methods of Application : The article does not provide specific methods of application for this use .
  • Results or Outcomes : The article does not provide specific results or outcomes for this application .

Applications in Organic Synthesis, Nanotechnology, and Polymers

  • Scientific Field : Organic Synthesis, Nanotechnology, and Polymers
  • Application Summary : Carboxylic acids, including those attached to non-aromatic sp2 or sp carbon, are broadly accessible and have been recognized as a highly adaptable starting material in organic synthesis . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
  • Methods of Application : The article discusses the use of carboxylic acids in these areas .
  • Results or Outcomes : The article does not provide specific results or outcomes for this application .

Furan Platform Chemicals

  • Scientific Field : Organic Chemistry
  • Application Summary : The article discusses the use of 5-halo-, 5-acyloxy and 5-alkoxy-methyl compounds, which can be very useful when coupled to a suitable end-use application .
  • Methods of Application : The article does not provide specific methods of application for this use .
  • Results or Outcomes : The article does not provide specific results or outcomes for this application .

Safety And Hazards

The safety data sheet for 4-Ethoxythiophene-2-carboxylic acid indicates that it may cause respiratory irritation, serious eye irritation, skin irritation, and could be harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and ensure adequate ventilation .

Future Directions

The field of catalytic decarboxylative transformations of carboxylic acids has expanded significantly in recent years . This includes the use of various classes of carboxylic acids as substrates, including (hetero)aromatic acids, alkyl acids, α-keto acids, α,β-unsaturated acids, and alkynoic acids . This area of research is expected to continue to grow and evolve .

properties

IUPAC Name

4-ethoxythiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-2-10-5-3-6(7(8)9)11-4-5/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHALAIAJNMAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CSC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxythiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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